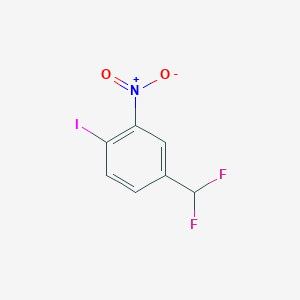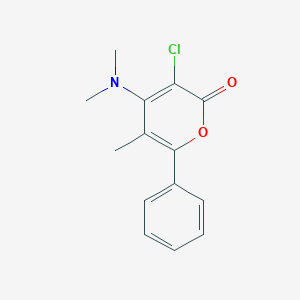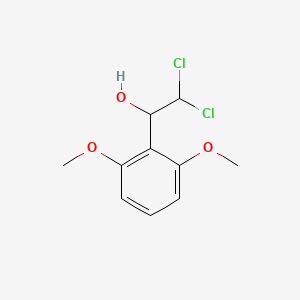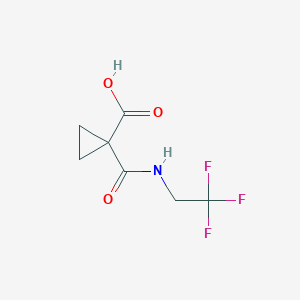
1-((2,2,2-Trifluoroethyl)carbamoyl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2,2,2-Trifluoroethyl)carbamoyl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C7H8F3NO3 It is characterized by the presence of a cyclopropane ring, a trifluoroethyl group, and a carbamoyl group
Métodos De Preparación
The synthesis of 1-((2,2,2-Trifluoroethyl)carbamoyl)cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclopropane-1-carboxylic acid with 2,2,2-trifluoroethyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
1-((2,2,2-Trifluoroethyl)carbamoyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoroethyl group in the compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Aplicaciones Científicas De Investigación
1-((2,2,2-Trifluoroethyl)carbamoyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-((2,2,2-Trifluoroethyl)carbamoyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group enhances the compound’s binding affinity to these targets, leading to the modulation of their activity. The cyclopropane ring provides structural rigidity, which contributes to the compound’s stability and efficacy .
Comparación Con Compuestos Similares
1-((2,2,2-Trifluoroethyl)carbamoyl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
Cyclopropane-1-carboxylic acid: Lacks the trifluoroethyl and carbamoyl groups, resulting in different chemical properties and reactivity.
2,2,2-Trifluoroethyl isocyanate: Contains the trifluoroethyl group but lacks the cyclopropane ring, leading to different applications and reactivity.
1-((2,2,2-Trifluoroethyl)carbamoyl)cyclopropane:
The unique combination of the trifluoroethyl, carbamoyl, and cyclopropane groups in this compound distinguishes it from these related compounds and contributes to its specific applications and properties.
Propiedades
Fórmula molecular |
C7H8F3NO3 |
|---|---|
Peso molecular |
211.14 g/mol |
Nombre IUPAC |
1-(2,2,2-trifluoroethylcarbamoyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H8F3NO3/c8-7(9,10)3-11-4(12)6(1-2-6)5(13)14/h1-3H2,(H,11,12)(H,13,14) |
Clave InChI |
RBTTYJBOCHIEOK-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C(=O)NCC(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-3-amino-4-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid](/img/structure/B14015272.png)
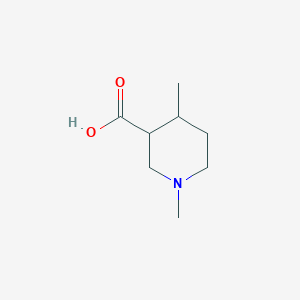
![(2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-yl)(methyl)sulfane](/img/structure/B14015302.png)
![2,2,2-trifluoro-N-[2-(5-hydroxy-3,6-dimethoxy-2-oxo-9,10-dihydrophenanthren-4a-yl)ethyl]-N-methylacetamide](/img/structure/B14015310.png)
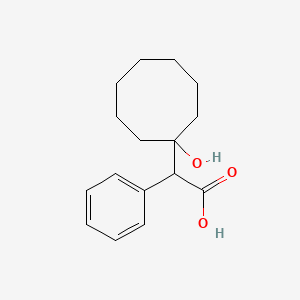
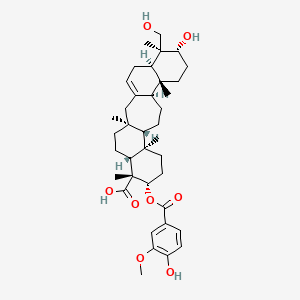
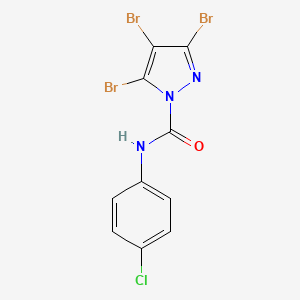
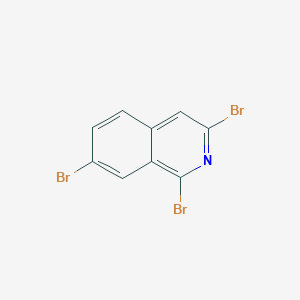
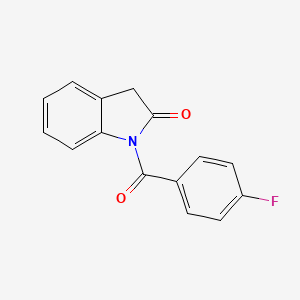
![2-Bromo-6,6-dimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14015347.png)
